1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)7-3-1-2-6(4-7)5-16-9(18)8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERQUCQARSPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with imidazolidine-2,4,5-trione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidine-2,4,5-trione core can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
Analysis :
- AChE Inhibition : The target compound’s meta-CF3 group may result in lower AChE activity compared to para-substituted derivatives like 3e, as electron-withdrawing groups at the para position stabilize enzyme interactions .
- BChE Inhibition : Compounds with bulky substituents (e.g., 3d) show superior BChE inhibition, suggesting that the target compound’s benzyl group may need optimization for this target.
Biological Activity
1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione, also known by its CAS number 341966-49-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C19H15F3N2O3
- Molecular Weight : 376.33 g/mol
- IUPAC Name : 1-(2-methylbenzyl)-3-[3-(trifluoromethyl)benzyl]-2,4,5-imidazolidinetrione
Biological Activity Overview
The biological activity of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione has been investigated in various studies focusing on its herbicidal properties and potential as a pharmaceutical agent.
Herbicidal Activity
Recent research has highlighted the compound's effectiveness as a herbicide. A study demonstrated that derivatives of imidazolidine-2,4,5-triones exhibit potent inhibition of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. The compound showed a broad spectrum of post-emergence herbicidal activity against multiple weed species at concentrations ranging from 375 to 750 g/ha .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in metabolic pathways. For instance, the affinity of the compound for PDS was assessed using surface plasmon resonance (SPR), revealing a competitive inhibition profile similar to established herbicides such as diflufenican .
Case Studies
-
Herbicidal Efficacy :
- Study : A comparative analysis was conducted on various imidazolidine derivatives.
- Findings : The compound demonstrated superior activity against six types of weeds compared to commercial alternatives, indicating its potential utility in agricultural applications.
- Pharmacological Potential :
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione?
The synthesis typically involves multi-step reactions, starting with the functionalization of the phenyl ring followed by coupling to the imidazolidine core. For example, halogenated intermediates (e.g., chloro/fluoro substituents) are introduced via electrophilic substitution, and the trifluoromethyl group is incorporated using trifluoromethylation reagents like TMSCF₃ . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and yields are optimized by controlling reaction pH and temperature (e.g., 60–80°C for cyclization steps) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming substituent positions and verifying trifluoromethyl integration. For instance, ¹⁹F NMR signals for CF₃ groups typically appear at δ ≈ −60 to −70 ppm .
- X-ray Crystallography : Resolves steric interactions and dihedral angles (e.g., phenyl-imidazolidine planes at ~45–60°), critical for understanding conformational stability .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₈F₃N₂O₃: calculated 273.05, observed 273.04) .
Q. How do solubility and stability profiles impact experimental design?
The compound exhibits limited aqueous solubility (logP ~2.5–3.0) due to its hydrophobic trifluoromethylphenyl group, necessitating organic solvents (e.g., DMSO, THF) for biological assays. Stability studies under varying pH (4–9) and temperature (25–40°C) reveal decomposition above 60°C, requiring storage at −20°C .
Advanced Research Questions
Q. What mechanistic insights exist regarding its enzyme inhibition (e.g., acetylcholinesterase)?
Derivatives of imidazolidine-2,4,5-trione show competitive inhibition of acetylcholinesterase (AChE) with IC₅₀ values in the micromolar range. Docking studies suggest the trifluoromethyl group enhances binding via hydrophobic interactions with the enzyme’s peripheral anionic site, while the carbonyl groups coordinate catalytic residues (e.g., Ser203 in AChE) .
Q. How do structural modifications influence biological activity?
A SAR study comparing substituents:
Q. How can contradictory results in cytotoxicity assays be resolved?
Discrepancies in IC₅₀ values across studies (e.g., cancer vs. non-cancer cell lines) often stem from assay conditions. Standardization using ATP-based viability assays (e.g., CellTiter-Glo®) and controls for solvent interference (e.g., DMSO ≤0.1%) are recommended. Replicate experiments with orthogonal methods (e.g., flow cytometry for apoptosis) validate findings .
Q. What computational approaches predict its pharmacokinetic properties?
Molecular dynamics simulations (e.g., AMBER or GROMACS) model blood-brain barrier permeability (logBB >0.3) due to its moderate lipophilicity. ADMET predictions using SwissADME indicate low CYP3A4 inhibition (Probability <0.2), suggesting minimal drug-drug interaction risks .
Methodological Challenges
Q. How can crystallographic data resolve conformational ambiguities?
Single-crystal X-ray diffraction reveals intramolecular distances (e.g., 3.2–3.5 Å between CF₃ and carbonyl oxygen) and torsional strain, guiding DFT calculations to optimize substituent geometry .
Q. What strategies improve yield in scaled-up synthesis?
Pilot-scale reactions (≥10 g) require flow chemistry for exothermic steps (e.g., trifluoromethylation) and in-line HPLC monitoring. Yields increase from 45% (batch) to 68% (flow) by minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
